molecular formula C19H27N3O2S B6776560 N-[[1-(3-cyanocyclopentyl)piperidin-3-yl]methyl]-4-methylbenzenesulfonamide

N-[[1-(3-cyanocyclopentyl)piperidin-3-yl]methyl]-4-methylbenzenesulfonamide

Cat. No.: B6776560
M. Wt: 361.5 g/mol
InChI Key: OMYWLLFHFSKLAD-UHFFFAOYSA-N
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Description

N-[[1-(3-cyanocyclopentyl)piperidin-3-yl]methyl]-4-methylbenzenesulfonamide is a complex organic compound featuring a piperidine ring, a cyanocyclopentyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[[1-(3-cyanocyclopentyl)piperidin-3-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-15-4-8-19(9-5-15)25(23,24)21-13-17-3-2-10-22(14-17)18-7-6-16(11-18)12-20/h4-5,8-9,16-18,21H,2-3,6-7,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYWLLFHFSKLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCN(C2)C3CCC(C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-cyanocyclopentyl)piperidin-3-yl]methyl]-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or through the hydrogenation of pyridine derivatives.

    Introduction of the Cyanocyclopentyl Group: This step often involves the reaction of cyclopentanone with a cyanide source under basic conditions to form the cyanocyclopentyl intermediate.

    Attachment of the Piperidine to the Cyanocyclopentyl Group: This is achieved through nucleophilic substitution reactions where the piperidine nitrogen attacks the electrophilic carbon of the cyanocyclopentyl group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[[1-(3-cyanocyclopentyl)piperidin-3-yl]methyl]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and cancer due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonamide group are key to its binding affinity and specificity. The cyanocyclopentyl group may enhance its ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways involved can vary depending on the specific application but often involve inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(3-cyanocyclopentyl)piperidin-3-yl]methyl]benzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-[[1-(3-cyanocyclopentyl)piperidin-3-yl]methyl]-4-chlorobenzenesulfonamide: Contains a chlorine substituent instead of a methyl group.

Uniqueness

N-[[1-(3-cyanocyclopentyl)piperidin-3-yl]methyl]-4-methylbenzenesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the benzene ring can influence its binding interactions and pharmacokinetic properties, potentially enhancing its efficacy and selectivity compared to similar compounds.

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